Several synthetic routes have been employed to obtain 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetic acid. One common approach involves a multi-step synthesis starting from readily available starting materials. A specific example involves the use of 4-bromotoluene and 4-formylbenzoic acid as starting materials. These undergo a Suzuki coupling reaction to yield 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Subsequent reduction of the carboxylic acid to an alcohol followed by oxidation yields the target compound, 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetic acid. []
The presence of the carboxylic acid functionality in 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetic acid makes it amenable to various chemical transformations. It can undergo esterification reactions with alcohols, forming corresponding esters. Additionally, it can react with amines to form amides. These reactions are valuable for generating a diverse library of derivatives for structure-activity relationship studies in medicinal chemistry. [, , ] Furthermore, the biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further structural diversification.
a) Anti-inflammatory Agents: Research has explored the potential of amino-alcohol ester derivatives of 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetic acid as dual-acting anti-inflammatory agents with reduced gastrointestinal toxicity. These derivatives aim to address the limitations of traditional NSAIDs by incorporating anticholinergic activity. []
b) Angiotensin II Receptor Antagonists: Structurally similar biphenyl acetic acid derivatives have demonstrated potent angiotensin II receptor antagonist activity. These antagonists are crucial in treating hypertension and other cardiovascular diseases by blocking the actions of angiotensin II, a hormone that constricts blood vessels. [, ]
c) Anti-cancer Agents: Studies have investigated theophylline-7-acetic acid (acefylline) derived 1,2,4-triazole hybrids, structurally related to 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetic acid, for their anti-cancer potential against lung and breast cancer cell lines. These hybrids exhibited promising inhibitory activity against cancer cell growth. []
d) DGAT Inhibitors: Research has explored the use of acid derivatives of (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)acetic acid, structurally related to the compound of interest, as inhibitors of DGAT (diacylglycerol acyltransferase). DGAT plays a key role in triglyceride synthesis, and its inhibition is a potential target for treating obesity and related metabolic disorders. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: